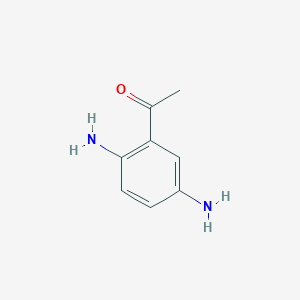

1-(2,5-Diaminophenyl)ethanone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H10N2O |

|---|---|

Poids moléculaire |

150.18 g/mol |

Nom IUPAC |

1-(2,5-diaminophenyl)ethanone |

InChI |

InChI=1S/C8H10N2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,9-10H2,1H3 |

Clé InChI |

KWURNIAJMJFQAL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)N)N |

SMILES canonique |

CC(=O)C1=C(C=CC(=C1)N)N |

Origine du produit |

United States |

Chemical Reactivity and Derivatization of 1 2,5 Diaminophenyl Ethanone

Reactions at the Amino Functional Groups

The two amino groups on the phenyl ring are primary sites for nucleophilic attack and condensation reactions.

The amino groups at the C2 and C5 positions of the phenyl ring in 1-(2,5-diaminophenyl)ethanone possess nucleophilic character due to the lone pair of electrons on the nitrogen atoms. This inherent nucleophilicity allows the molecule to engage in various reactions, including acylation and alkylation, enabling further functionalization. cymitquimica.com The diamine moiety's ability to act as a nucleophile is fundamental to the formation of more complex molecular structures.

The reaction of the primary amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. researchgate.netcore.ac.uk

The general mechanism involves two key steps:

Hemiaminal Formation: The nitrogen of the amine adds to the carbonyl group via nucleophilic addition. researchgate.net

Dehydration: A water molecule is subsequently eliminated to form the stable imine product. researchgate.net

These reactions can be catalyzed and are often carried out in solvents like ethanol (B145695). nih.govjocpr.com The synthesis can sometimes be achieved under solvent-free conditions, presenting an environmentally benign approach. jocpr.com The formation of Schiff bases is a versatile method for creating new ligands for coordination chemistry and intermediates for the synthesis of various heterocyclic compounds. nih.govresearchgate.net

Table 1: Examples of Schiff Base/Imine Formation Reactions This table is illustrative and based on general reactions of aromatic amines.

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| Aromatic Diamine | Aromatic Aldehyde | Bis-Schiff Base | Ethanol, Reflux |

| Aromatic Amine | Ketone | Imine | Acid Catalyst |

| Aromatic Diamine | Substituted Benzaldehyde | Bis-Imine | P2O5/SiO2, Solvent-free |

The diamine structure of this compound serves as a foundational unit for the synthesis of more complex polyamine (PA) derivatives. One common strategy involves the formation of imines (Schiff bases) followed by their reduction. nih.gov This two-step process effectively converts the C=N double bond into a C-N single bond, extending the amine chain. Another significant method is the acylation of the amino groups, followed by reduction of the resulting amide functionalities using reagents like borane complexes (e.g., BH₃·THF), to yield the corresponding polyamine. nih.gov These synthetic routes allow for the systematic construction of larger molecules with multiple amino functionalities, which are important in various fields of chemical and medicinal research. nih.gov

Reactions at the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. It readily undergoes condensation and reduction reactions.

The carbonyl group of this compound can react with hydroxylamine and its salts to form oximes. This reaction is a standard method for the synthesis of ketoximes, where the C=O group is converted to a C=N-OH group. wikipedia.org The synthesis is typically achieved by reacting the ketone with hydroxylamine or hydroxylamine sulfate, often in the presence of a base like sodium acetate (B1210297). nih.govnih.gov

Similarly, reaction with hydrazine or its derivatives yields hydrazones, characterized by the C=N-NH₂ functionality. orgsyn.org The formation of hydrazones can be accomplished by heating the ketone with hydrazine hydrate. orgsyn.orgresearchgate.net These reactions are crucial for synthesizing intermediates used in the construction of various heterocyclic systems and compounds with potential biological activity. nih.govlookchem.com

Table 2: Carbonyl Group Condensation Reactions

| Reagent | Product Functional Group | General Conditions |

|---|---|---|

| Hydroxylamine (or its salt) | Oxime (C=N-OH) | Reflux in a solvent like methanol (B129727) |

| Hydrazine Hydrate | Hydrazone (C=N-NH₂) | Heating in a solvent like ethanol |

The carbonyl group of the ethanone can be selectively reduced to a secondary alcohol, yielding 1-(2,5-diaminophenyl)ethanol. This transformation is a key step in the synthesis of this important derivative, which has applications as an intermediate in oxidative hair dyeing. google.comgoogleapis.comgoogle.com

A common synthetic route involves a multi-step process starting from a related precursor:

A stirred suspension of 1-(2-amino-5-nitro-phenyl)-ethanone in methanol is treated with a reducing agent such as sodium borohydride. This step reduces the ketone to an alcohol, forming 1-(2-amino-5-nitrophenyl)ethanol. google.comgoogle.com

The intermediate nitro compound is then subjected to hydrogenation to convert the nitro group into a second amino group, yielding the final product, 1-(2,5-diaminophenyl)ethanol. google.comgoogleapis.com

This reduction process is commercially feasible and produces a compound with excellent water solubility. google.comgoogleapis.com The resulting 1-(2,5-diaminophenyl)ethanol is a stable crystalline solid. google.comgoogle.com

Table 3: Synthesis of 1-(2,5-Diaminophenyl)ethanol Based on a multi-step synthesis.

| Step | Starting Material | Reagent | Product | Yield |

|---|---|---|---|---|

| 1 | 1-(2-amino-5-nitro-phenyl)-ethanone | Sodium Borohydride | 1-(2-amino-5-nitrophenyl)ethanol | ~99% |

| 2 | 1-(2-amino-5-nitrophenyl)ethanol | Pd/C, H₂ | 1-(2,5-diaminophenyl)ethanol | ~100% |

Cycloaddition and Annulation Reactions for Complex Heterocycle Synthesis

This compound is a versatile building block in the synthesis of complex heterocyclic structures due to the presence of multiple reactive sites: two amino groups and an acetyl group. These functionalities allow for a variety of cycloaddition and annulation reactions, leading to the formation of fused ring systems with diverse pharmacological and material science applications.

Synthesis of Nitrogen-Containing Fused Ring Systems (e.g., Quinolinones, Triazepines, Oxadiazoles)

The strategic placement of the amino and acetyl groups on the phenyl ring of this compound facilitates the construction of various nitrogen-containing fused heterocycles.

Quinolinones: While direct synthesis of quinolinones from this compound is not extensively documented in readily available literature, the structural motif lends itself to plausible synthetic pathways. For instance, a modified Friedländer annulation, a common method for quinoline synthesis, could potentially be employed. This would involve the reaction of the aminoketone with a compound containing a reactive methylene group adjacent to a carbonyl. The initial condensation between one of the amino groups and the carbonyl of the reaction partner, followed by an intramolecular cyclization and dehydration, would lead to the quinolinone core. The specific regioselectivity of the initial reaction would be a critical factor in determining the final product.

Triazepines: The synthesis of fused triazepine derivatives can be envisioned through reactions involving the diamino functionality of this compound. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a seven-membered triazepine ring fused to the benzene (B151609) ring. The specific reagents and reaction conditions would dictate the final structure and substitution pattern of the resulting triazepine system.

Oxadiazoles: The synthesis of fused oxadiazole systems often involves the cyclization of an appropriate precursor containing a hydrazide or a similar functional group. Starting from this compound, one of the amino groups could be converted into a hydrazine derivative. Subsequent reaction with a one-carbon synthon, such as a carboxylic acid or its derivative, followed by cyclodehydration, could yield a fused oxadiazole ring. The choice of the cyclizing agent would influence the type of oxadiazole isomer formed.

Exploration of Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The reactive nature of this compound makes it an excellent candidate for participation in MCRs to generate diverse heterocyclic libraries.

One notable example involves the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of this compound with various 1,2-dicarbonyl compounds provides a straightforward route to substituted quinoxalines. The reaction proceeds through a double condensation between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound, followed by aromatization.

For instance, the reaction of a related compound, 4-bromo-1,2-diaminobenzene, with 1-phenyl-1,2-propanedione has been shown to yield 6-bromo-2-methyl-3-phenylquinoxaline. This demonstrates the general reactivity pattern that can be expected with this compound.

The table below summarizes a potential multi-component reaction for the synthesis of a quinoxaline derivative starting from this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | A 1,2-dicarbonyl compound (e.g., benzil) | Substituted quinoxaline | Condensation/Cyclization |

This approach allows for the introduction of various substituents onto the quinoxaline scaffold by simply changing the 1,2-dicarbonyl component, making it a powerful tool for generating chemical diversity. Further exploration of MCRs involving this compound with other electrophilic partners could lead to the discovery of novel heterocyclic systems with interesting properties.

Coordination Chemistry and Ligand Design with 1 2,5 Diaminophenyl Ethanone

Ligand Properties and Chelation Modes

Schiff bases derived from 1-(2,5-diaminophenyl)ethanone are notable for their flexible and multidentate nature, which allows them to coordinate with metal ions through several donor atoms, leading to the formation of stable chelate rings. sapub.orgresearchgate.net

The coordination potential of ligands derived from this compound is centered on the electron-donating capabilities of its nitrogen and oxygen atoms. In the formation of Schiff base ligands, the primary amine groups (-NH₂) are converted into imine or azomethine groups (-N=CH-). The lone pair of electrons on the nitrogen atom of this azomethine group is a primary site for coordination to a metal center. mdpi.comsapub.org

Furthermore, the carbonyl group (C=O) of the ethanone (B97240) moiety can act as an additional donor site. The oxygen atom possesses lone pairs of electrons that can coordinate to a metal ion. When both the azomethine nitrogen and the carbonyl oxygen bind to the same metal ion, a stable five- or six-membered chelate ring is formed, significantly enhancing the stability of the resulting metal complex. arpgweb.com This dual-donor capability makes these ligands effective chelating agents.

The conformational flexibility of Schiff base ligands derived from this compound is a key aspect of their function in ligand design. The single bonds within the ligand structure allow for rotation, enabling the molecule to adopt a three-dimensional conformation that minimizes steric hindrance and optimally positions the donor atoms (azomethine nitrogen and carbonyl oxygen) to bind a central metal ion. nih.gov This pre-organization is crucial for forming a stable coordination environment. The ability to form stable five- or six-membered rings is a dominant factor in the thermodynamics of complex formation, favoring chelation over simple monodentate coordination. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using Schiff base ligands derived from this compound is generally straightforward, and the resulting complexes can be thoroughly characterized using a variety of spectroscopic and analytical techniques.

Complexes of first-row transition metals such as copper(II), nickel(II), and manganese(II) are commonly prepared with these Schiff base ligands. The typical synthesis involves a template reaction where the diamine precursor, an appropriate aldehyde or ketone, and a metal salt (e.g., chlorides, acetates, or sulfates) are combined in a 2:1:1 or 1:1:1 molar ratio in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchpublish.com The mixture is then heated under reflux for several hours, during which the Schiff base forms in situ and immediately complexes with the metal ion present. researchpublish.com Upon cooling, the solid metal complex precipitates and can be isolated by filtration, washed, and dried. youtube.com These complexes are often colored, air-stable solids. researchgate.net

The formation of the Schiff base and its subsequent coordination to a metal ion are confirmed through spectroscopic methods, primarily FT-IR and UV-Visible spectroscopy.

FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence for the formation of the Schiff base and its coordination. The key spectral changes observed include:

The disappearance of the characteristic stretching vibrations of the primary amine (-NH₂) from the diamine precursor.

The appearance of a strong, sharp absorption band in the 1600–1650 cm⁻¹ region, which is attributed to the stretching vibration of the newly formed azomethine (-C=N-) group. researchpublish.com

A shift in the frequency of the azomethine band upon complexation, which indicates the coordination of the imine nitrogen to the metal center. researchgate.net

The appearance of new, low-frequency bands, typically below 600 cm⁻¹, which are assigned to the stretching vibrations of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Indication |

|---|---|---|---|

| ν(C=N) Azomethine | 1620-1650 | 1600-1630 (Shifted) | Coordination via azomethine nitrogen researchgate.net |

| ν(M-N) | - | 500-600 | Formation of Metal-Nitrogen bond mdpi.com |

| ν(M-O) | - | 400-500 | Formation of Metal-Oxygen bond mdpi.com |

UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the geometry of the metal complex.

Ligand Spectra: The free Schiff base ligands typically exhibit intense absorption bands in the ultraviolet region (200-400 nm), which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group. ijnrd.org

Complex Spectra: Upon complexation, these intra-ligand bands may undergo a bathochromic (red) or hypsochromic (blue) shift. nih.gov More significantly, new, weaker absorption bands often appear in the visible region (400-800 nm). These bands are attributed to d-d transitions of the electrons in the d-orbitals of the transition metal ion. The energy and number of these d-d bands are characteristic of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). ijnrd.orgresearchgate.net

| Metal Ion | Intra-Ligand Transitions (UV Region) | d-d Transitions (Visible Region) | Commonly Proposed Geometry |

|---|---|---|---|

| Cu(II) | ~270, ~350 | ~430, ~680 | Distorted Octahedral / Square Planar nih.govresearchgate.net |

| Ni(II) | ~275, ~340 | ~480, ~650 | Octahedral sapub.org |

| Mn(II) | ~280, ~360 | ~450, ~550 | Octahedral |

Catalytic Applications of this compound-Derived Metal Complexes

Schiff base complexes of transition metals, including those derived from precursors like this compound, are highly valued for their significant catalytic activity in a wide range of organic transformations. researchgate.netepa.gov Their effectiveness stems from the ability of the central metal ion to cycle between different oxidation states, facilitating redox reactions. The ligand framework stabilizes the metal ion and can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. arpgweb.com

These complexes have demonstrated utility in various catalytic processes, including:

Oxidation Reactions: They serve as effective catalysts for the oxidation of substrates such as phenols, sulfides, and styrenes. epa.gov

Polymerization: Certain complexes of nickel, titanium, and vanadium are used as catalysts in the polymerization of olefins like ethylene. epa.gov

Carbon-Carbon Bond Formation: Palladium(II) Schiff base complexes have been successfully employed as catalysts in Suzuki coupling reactions. arpgweb.com

Other Reactions: They have also shown significant activity in catalyzing hydrosilation, isomerization, and ring-opening polymerization reactions. researchgate.netepa.gov The high thermal and moisture stability of many of these complexes makes them suitable for reactions conducted at elevated temperatures. epa.gov

Advancements in Catalysis Using this compound Derivatives Remain Undocumented in Publicly Accessible Research

Despite extensive searches of scientific literature and chemical databases, there is a notable absence of published research detailing the use of this compound in the realms of coordination chemistry and catalysis as outlined. Specifically, information regarding the investigation of catalytic mechanisms and the exploration of its applications in organic transformation catalysis is not available in the public domain.

The compound this compound possesses reactive amino and acetyl functional groups, theoretically allowing for its use as a precursor in the synthesis of Schiff base ligands. Such ligands are well-known for their ability to form stable coordination complexes with a variety of transition metals. These metal complexes often exhibit significant catalytic activity in a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

However, a thorough review of existing literature did not yield any specific studies where this compound was utilized as the foundational diamine component for creating catalytically active metal complexes. Consequently, there is no data available on the performance, efficiency, or mechanistic pathways of such potential catalysts. The scientific community has extensively documented the catalytic applications of other Schiff base complexes, but derivatives of this compound appear to be an unexplored area of research.

Therefore, it is not possible to provide an article on the "Investigation of Catalytic Mechanisms" or the "Exploration in Organic Transformation Catalysis" related to this specific compound, as no research findings or data have been published on these topics. This highlights a potential gap in the current body of chemical research and an opportunity for future investigation into the coordination chemistry and catalytic potential of this compound and its derivatives.

Advanced Analytical and Spectroscopic Characterization of 1 2,5 Diaminophenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 1-(2,5-Diaminophenyl)ethanone can be assembled.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The electron-donating amino (-NH₂) groups and the electron-withdrawing acetyl (-COCH₃) group exert significant influence on the chemical shifts of the aromatic ring protons and carbons. Compared to unsubstituted acetophenone (B1666503), the two amino groups are expected to cause a general upfield shift (to lower ppm values) for the aromatic nuclei due to increased electron density. cdnsciencepub.com

Proton (¹H) NMR: The spectrum is anticipated to show distinct signals for the methyl protons, the aromatic protons, and the amine protons.

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.5 ppm, characteristic of a methyl group attached to a carbonyl carbon. studyraid.comrsc.org

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear as distinct multiplets in the aromatic region (typically δ 6.0-7.5 ppm). Due to the substitution pattern, H-3, H-4, and H-6 will each produce a unique signal with specific splitting patterns arising from coupling with adjacent protons. The strong electron-donating effect of the two amino groups will shift these protons upfield relative to those in acetophenone (which appear between δ 7.4-8.0 ppm). studyraid.com

Amine Protons (-NH₂): Two broad singlets are expected for the protons of the two non-equivalent amino groups. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature, but typically appears in the δ 3.5-5.0 ppm range.

Carbon-13 (¹³C) NMR: The ¹³C spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The signal for the carbonyl carbon is the most downfield, expected to appear above δ 195 ppm. rsc.org

Methyl Carbon (-CH₃): The acetyl methyl carbon signal is expected in the aliphatic region, typically around δ 26-28 ppm. rsc.org

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the amino groups (C-2 and C-5) will be significantly shielded (shifted upfield), while the carbon attached to the acetyl group (C-1) will be deshielded (shifted downfield).

The following tables provide predicted chemical shift values for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COCH₃ | ~2.5 | Singlet (s) |

| -NH₂ (at C2) | Variable (e.g., ~4.5) | Broad Singlet (br s) |

| -NH₂ (at C5) | Variable (e.g., ~4.0) | Broad Singlet (br s) |

| H-6 | ~6.8 | Doublet (d) |

| H-4 | ~6.9 | Doublet of Doublets (dd) |

| H-3 | ~7.1 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | ~27 |

| C-4 | ~118 |

| C-6 | ~119 |

| C-1 | ~120 |

| C-3 | ~122 |

| C-5 | ~140 |

| C-2 | ~148 |

| C=O | ~198 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show cross-peaks between adjacent aromatic protons, specifically between H-3 and H-4, and between H-4 and H-6. This allows for the sequential assignment of the protons along the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6) and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (-COCH₃) to the carbonyl carbon (C=O) and to the aromatic carbon C-1.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.

Correlations from the amine protons to their adjacent aromatic carbons.

Together, these 2D NMR techniques provide a robust and detailed confirmation of the molecular structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z value with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion and the calculation of its elemental composition, which is a critical step in confirming the identity of a compound. nih.gov

For this compound, the molecular formula is C₈H₁₀N₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined.

Calculated Exact Mass:

Formula: C₈H₁₀N₂O

Calculated Monoisotopic Mass: 150.07931 Da

An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ at m/z 151.08659, confirming the elemental formula with high confidence.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. researchgate.net The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the connectivity of its atoms.

For this compound, the fragmentation is expected to be driven by the presence of the carbonyl group and the stability of the resulting fragments. Two primary fragmentation pathways are anticipated:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.

Loss of a methyl radical (•CH₃, mass 15) from the molecular ion (m/z 150) would generate a stable acylium ion at m/z 135 .

Loss of the acetyl group radical (•COCH₃, mass 43) would result in a diaminophenyl cation at m/z 107 .

Table 3: Predicted Key MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 150 | 135 | •CH₃ | [C₇H₇N₂O]⁺ |

| 150 | 107 | •COCH₃ | [C₆H₇N₂]⁺ |

The observation of these characteristic fragments in an MS/MS experiment would provide strong evidence for the presence of the acetyl group and its attachment to the diaminophenyl ring, thus confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule, providing valuable structural information.

The IR spectrum of this compound is expected to be dominated by characteristic bands from the amine, carbonyl, and aromatic functionalities.

N-H Stretching: Primary amines (-NH₂) typically exhibit two distinct absorption bands in the region of 3300-3500 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹ . The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ .

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl stretch is anticipated in the range of 1650-1680 cm⁻¹ . specac.com The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group may shift this frequency to the lower end of the typical ketone range.

N-H Bending: The scissoring vibration of the primary amine groups typically results in a medium to strong band around 1600-1640 cm⁻¹ .

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for aromatic C-N bonds is expected in the 1250-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring are typically strong and easily observed. Low-frequency vibrations related to the collective motion of the molecular skeleton can also be probed. cam.ac.uk

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | 3300-3500 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (Raman) |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium |

| C=O Stretch | 1650-1680 | 1650-1680 | Strong (IR) |

| N-H Bend | 1600-1640 | - | Medium-Strong (IR) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium (IR), Strong (Raman) |

| C-N Stretch | 1250-1350 | - | Medium (IR) |

The combined analysis of IR and Raman spectra provides a detailed fingerprint of the functional groups present in this compound, corroborating the structural data obtained from NMR and MS.

Characteristic Vibrations of Amino and Carbonyl Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, such as this compound. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. The amino (-NH₂) and carbonyl (C=O) groups of this compound exhibit characteristic vibrations at distinct frequencies.

The carbonyl group's stretching vibration (νC=O) is particularly notable due to the large change in dipole moment, resulting in a strong and sharp absorption peak in the IR spectrum. For aromatic ketones like acetophenone, this peak typically appears around 1686 cm⁻¹. The presence of electron-donating amino groups on the phenyl ring may slightly shift this frequency.

The amino groups give rise to characteristic N-H stretching vibrations. Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. The N-H bending vibration (scissoring) is usually observed in the range of 1590-1650 cm⁻¹. The exact positions of these peaks are sensitive to the local chemical environment, including hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric and Symmetric N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Carbonyl (C=O) | C=O Stretch | ~1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Diffraction Studies for Solid-State Molecular Architecture

The resulting crystal structure would reveal the unit cell parameters and the spatial arrangement of molecules within the crystal lattice. This information is crucial for understanding the physical properties of the solid material and how intermolecular forces dictate its macroscopic structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound is expected to be dominated by intermolecular hydrogen bonds. The two primary amino groups are potent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors.

Advanced Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of moderately polar aromatic compounds like this compound. Method development would involve optimizing several key parameters to achieve efficient separation and accurate quantification.

A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the separation of all components with good peak shape. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance, likely in the 210-255 nm range. Method validation would be conducted to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and/or Methanol with aqueous buffer (e.g., 0.01 M Phosphate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detection | UV-Vis at ~230 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, although direct analysis is often possible for aminoacetophenones.

In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized and separated from other components as it passes through a capillary column (e.g., a DB-5MS). The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier.

After separation, the compound enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For the related compound 2'-aminoacetophenone, characteristic ions include m/z 135 (molecular ion), 120, and 92. A similar fragmentation pattern would be expected for this compound, allowing for its unambiguous identification.

Theoretical and Computational Investigations on 1 2,5 Diaminophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These computational methods can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT study of 1-(2,5-Diaminophenyl)ethanone would begin by optimizing its molecular geometry to find the most stable, lowest-energy conformation. From this optimized structure, various ground-state properties could be calculated.

Key Properties Investigated by DFT:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: Calculates enthalpy, entropy, and Gibbs free energy.

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical interaction. For this compound, the amino groups would be expected electron-rich sites, while the carbonyl group would be an electron-poor site.

No specific DFT data tables for this compound were found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's electronic transitions and its reactivity in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. In a typical FMO analysis of a molecule like this compound, the HOMO would likely be localized on the electron-donating amino groups and the phenyl ring, while the LUMO would be centered on the electron-withdrawing acetyl group.

Interactive Table: Expected FMO Parameters Below is a representative table illustrating the type of data an FMO analysis would yield. Note: These values are hypothetical examples and not based on actual calculations for this compound.

| Parameter | Expected Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability. |

Specific HOMO-LUMO energy values for this compound are not available in published research.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to model interactions with biological targets, it can also be applied to understand non-covalent chemical interactions between smaller molecules. For this compound, docking simulations could model its interaction with other chemical species, catalysts, or material surfaces. These simulations calculate a "docking score" to estimate the binding affinity and identify key interactions like hydrogen bonds or van der Waals forces.

Molecular dynamics (MD) simulations could then be used to study the stability of the docked complex over time, providing insights into the flexibility and conformational changes of the interacting molecules.

No studies featuring molecular docking or dynamics simulations specifically involving this compound in a chemical context were identified.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. github.ionih.gov These predicted spectra can be compared with experimental data to aid in structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis helps to understand the electronic transitions, often from the HOMO to the LUMO or other nearby orbitals.

No computationally predicted NMR or UV-Vis data for this compound has been published.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling a potential reaction involving this compound, researchers can map the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states.

Characterizing the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy and, consequently, its rate. This type of modeling can elucidate complex reaction mechanisms, such as those involved in the synthesis or degradation of the compound. nih.gov

No specific reaction pathway models or transition state characterizations for reactions involving this compound are available in the scientific literature.

Applications in Advanced Chemical Syntheses and Precursor Chemistry

Role as a Building Block in Complex Organic Synthesis

1-(2,5-Diaminophenyl)ethanone serves as a key intermediate in multi-step organic syntheses. The presence of multiple reactive sites allows for sequential and controlled modifications, leading to the construction of more complex molecular architectures. The amino groups can undergo a range of reactions, including diazotization, acylation, and alkylation, while the ketone functionality is amenable to reactions such as reduction, condensation, and alpha-halogenation. This multi-functionality makes it a strategic starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.

A notable application of this compound is as a precursor in the synthesis of 1-(2,5-diaminophenyl)ethanol, a primary intermediate used in oxidative hair dyeing formulations googleapis.comgoogle.comgoogle.com. The synthesis pathway involves the reduction of 1-(2-amino-5-nitrophenyl)ethanone to yield this compound, which is then further reduced to the corresponding ethanol (B145695) derivative googleapis.comgoogle.com.

Precursor for Polymer Monomers

While direct applications of this compound as a monomer for polymerization are not extensively documented, its derivatives hold potential in the field of polymer chemistry. The diamino functionality allows it to act as a precursor to diamine monomers, which are essential building blocks for various polymers, including polyamides and polyimides. The synthesis of such monomers would typically involve the modification of the ketone group prior to polymerization to achieve the desired polymer properties.

Intermediate for Fine Chemicals and Specialty Materials

The chemical reactivity of this compound makes it a valuable intermediate in the production of fine chemicals and specialty materials. Its ability to participate in various chemical transformations allows for the synthesis of a diverse range of downstream products. These products can be tailored for specific applications by carefully selecting the reaction conditions and co-reactants. For instance, condensation reactions involving the amino groups and the ketone can lead to the formation of unique heterocyclic structures that may possess interesting photophysical or biological properties.

Contribution to Advanced Materials Chemistry (e.g., Dyes, Pigments, Functional Coatings)

The structural features of this compound suggest its potential utility in the field of advanced materials, particularly in the synthesis of colorants and functional materials.

The compound serves as a precursor to 1-(2,5-diaminophenyl)ethanol, which is a key component in oxidative hair dyes googleapis.comgoogle.comgoogle.com. In this application, the ethanol derivative acts as a primary intermediate that, upon oxidation, reacts with coupler molecules to form larger dye molecules within the hair shaft, resulting in long-lasting color googleapis.com. The shades produced are noted for their good wash, weather, and light fastness googleapis.comgoogle.com.

While direct use as a dye or pigment has not been detailed, its aromatic diamine structure is a common feature in many classes of organic colorants. Further derivatization of this compound could lead to the development of novel dyes and pigments with tailored colors and properties for various applications, including textiles, inks, and coatings.

Chemical Modifiers and Cross-linking Agents

The bifunctional nature of this compound, with its two primary amine groups, suggests its potential as a chemical modifier and cross-linking agent for polymeric materials. The amine groups can react with various functional groups in polymer chains, such as epoxides, isocyanates, and carboxylic acids, to introduce new functionalities or to form cross-linked networks. Such modifications can significantly enhance the thermal, mechanical, and chemical resistance properties of the base polymers.

Electrochemical Studies and Applications in Redox Chemistry

The electrochemical behavior of aromatic amines and ketones is a well-studied area, and this compound, possessing both moieties, is expected to exhibit interesting redox properties. While specific electrochemical studies on this compound are not widely reported, the general behavior of related diaminophenyl derivatives suggests potential applications in areas such as electrocatalysis, sensors, and as redox mediators.

Oxidation-Reduction Potentials and Mechanisms

The oxidation of the amino groups on the phenyl ring is expected to be a primary electrochemical process for this compound. The presence of the electron-withdrawing acetyl group would likely influence the oxidation potential of the amine groups. The specific oxidation-reduction potentials and the mechanisms of the electrochemical reactions would be dependent on factors such as the pH of the medium and the nature of the electrode material. Detailed cyclic voltammetry and other electrochemical studies would be necessary to fully elucidate the redox behavior of this compound.

Electrosynthesis of Novel Compounds

The electrochemical synthesis, or electrosynthesis, of novel compounds represents a burgeoning field in organic chemistry, offering green and efficient routes to complex molecules. For monomers such as this compound, which belongs to the family of aromatic diamines, electrosynthesis primarily involves electropolymerization to form conductive and electroactive polymers. This process leverages the direct application of electrical potential to initiate oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form oligomeric and polymeric chains. The resulting polymers often exhibit interesting electronic and optical properties, making them suitable for a variety of advanced applications.

While direct and extensive research on the electrosynthesis of this compound is not widely documented in publicly available literature, the electrochemical behavior of structurally analogous compounds, particularly phenylenediamines, has been thoroughly investigated. These studies provide a strong basis for predicting the electrosynthetic potential of this compound. The presence of two amino groups on the benzene (B151609) ring makes it a prime candidate for oxidative electropolymerization.

The general mechanism for the electropolymerization of aromatic amines, such as phenylenediamines, involves the initial oxidation of the monomer at an electrode surface to form a radical cation. This is followed by the coupling of two radical cations to form a dimer, which is then re-oxidized to continue the polymer chain growth. The structure and properties of the final polymer are highly dependent on the experimental conditions, including the nature of the electrode material, the solvent and electrolyte system, the pH of the medium, and the applied potential or current.

For instance, the electropolymerization of o-phenylenediamine has been shown to produce a polymer film, poly(o-phenylenediamine), with applications in biosensors and anticorrosion coatings. acs.org Similarly, the electropolymerization of p-phenylenediamine on a platinum electrode has been studied in detail, revealing the kinetics and mechanism of polymer film formation. africaresearchconnects.com It is anticipated that this compound would undergo a similar electropolymerization process, likely forming a conductive polymer with a ladder-like structure. The acetyl group on the phenyl ring may influence the solubility of the monomer and the morphology and electronic properties of the resulting polymer.

The electrosynthesis of conductive polymers from aromatic diamines is a versatile method for creating materials with tailored properties. akj.az These polymers are essentially cationic salts of highly conjugated systems and can be produced as powders, films, or composites. cyberleninka.ru The electrical conductivity and redox activity of these materials make them suitable for applications in sensors, energy storage devices, and electrochromic displays. cyberleninka.rumdpi.com The electrochemical synthesis of poly(1,2-diaminobenzene) has been utilized to create microstructures for biosensor applications, demonstrating the fine control over polymer morphology that electrosynthesis can offer. ingentaconnect.com

The table below summarizes typical experimental conditions for the electropolymerization of phenylenediamines, which can be considered as a starting point for developing electrosynthesis protocols for this compound.

| Monomer | Electrode | Electrolyte/Solvent | Polymerization Method | Key Findings |

| o-Phenylenediamine | Platinum | Aqueous buffers (pH 1-7) | Cyclic Voltammetry | Formation of a self-sealing polymeric film. acs.org |

| p-Phenylenediamine | Platinum | Aqueous acidic solution | Cyclic Voltammetry | Polymer film formation with a measured conductivity of 6.3 × 10⁻⁷ S cm⁻¹. africaresearchconnects.com |

| 1,2-Diaminobenzene | Prussian Blue modified electrode | Not specified | Electropolymerization | Improved stability and selectivity of hydrogen peroxide transducers. nih.govtorvergata.it |

| o-Phenylenediamine | Glassy Carbon | Not specified | Potential Cycling | The resulting polymer film mediated the reduction of molecular oxygen. |

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Principles for 1-(2,5-Diaminophenyl)ethanone

The traditional synthesis of this compound often involves multi-step processes that may rely on hazardous reagents and generate significant waste. A crucial future direction is the development of sustainable synthetic routes guided by the principles of green chemistry. nih.govnih.gov The goal is to create processes that are more efficient, use less hazardous materials, and minimize environmental impact. athensjournals.grmdpi.com

Future research should focus on several key areas:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. nih.gov For instance, the reduction of a nitro precursor, such as 1-(2-amino-5-nitrophenyl)ethanone, is a common step. googleapis.comgoogle.com Future work could explore highly efficient and recyclable catalysts, such as magnetic solid-supported catalysts, for this nitro group reduction, similar to green processes developed for related compounds. google.com

Green Solvents: The investigation of benign solvent systems, such as water, supercritical fluids, or bio-based solvents, is essential to replace traditional volatile organic compounds. nih.gov

Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all starting materials into the final product (high atom economy) will reduce waste. nih.gov This involves minimizing the use of protecting groups and exploring one-pot or tandem reactions.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating methods. athensjournals.gr

| Principle of Green Chemistry | Application to this compound Synthesis |

| Prevention | Design syntheses to avoid waste generation from the outset. |

| Atom Economy | Develop one-pot reactions that combine multiple steps, such as amination and cyclization, without isolating intermediates. |

| Less Hazardous Synthesis | Replace hazardous reducing agents (e.g., tin(II) chloride) with catalytic hydrogenation using recoverable catalysts (e.g., Pd/C) and a green hydrogen source. |

| Safer Solvents | Substitute traditional organic solvents like methanol (B129727) or ethyl acetate (B1210297) with water, ethanol (B145695), or solvent-free conditions. nih.govgoogle.comgoogle.com |

| Catalysis | Employ selective and recyclable solid acid or base catalysts for acylation or other derivatization steps, replacing stoichiometric reagents. nih.govgoogle.com |

| Energy Efficiency | Utilize microwave-assisted synthesis to accelerate reaction rates and reduce overall energy consumption. athensjournals.gr |

This table provides hypothetical applications of green chemistry principles to the synthesis of this compound.

Exploration of Photochemical and Mechanochemical Reactivity

The reactivity of this compound under non-classical conditions remains largely unexplored. Photochemistry and mechanochemistry offer novel ways to activate the molecule and access unique chemical transformations that are often difficult to achieve through traditional thermal methods.

Photochemical Reactivity: The presence of aromatic rings and carbonyl groups suggests that this compound could exhibit interesting photochemical behavior. Research could investigate:

Photo-induced Cyclizations: Irradiation with UV light could potentially trigger intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

Photoredox Catalysis: The amino groups could participate in photoredox-catalyzed reactions, enabling C-N or C-C bond formations under mild conditions.

Photo-Wolff Rearrangement Analogs: While the parent compound is not an α-diazoketone, derivatives could be synthesized to explore rearrangements similar to the photo-Wolff rearrangement, which proceeds through a ketene (B1206846) intermediate upon photolysis. nih.gov

Mechanochemical Reactivity: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. rsc.org Future studies could explore:

Solvent-Free Synthesis: The synthesis of this compound itself or its derivatives (e.g., Schiff bases, amides) via mechanochemical methods could reduce solvent waste and potentially improve reaction efficiency.

Polymorph Screening: Mechanochemical grinding can be used to discover and control different crystalline forms (polymorphs) of the compound, which may possess distinct physical properties.

Solid-State Transformations: Investigating the reactivity of solid this compound with other solid reagents under mechanical stress could lead to the discovery of new reaction pathways.

| Reaction Type | Proposed Investigation for this compound | Potential Outcome |

| Photochemical | UV irradiation in the presence of an oxidizing agent. | Intramolecular cyclization to form phenazine (B1670421) or other heterocyclic derivatives. |

| Photochemical | Reaction with alkyl halides under photoredox catalysis. | Selective N-alkylation of the amino groups under mild conditions. |

| Mechanochemical | Ball milling of this compound with various aldehydes. | Solvent-free, high-yield synthesis of a library of Schiff base derivatives. |

| Mechanochemical | Grinding the compound in the presence of different co-formers. | Discovery of new cocrystals or polymorphs with altered solubility or stability. |

This table outlines potential research avenues in the photochemistry and mechanochemistry of this compound.

High-Throughput Experimentation and Data-Driven Discovery in Derivatives

The dual amino groups and the ketone functionality make this compound an excellent starting point for creating diverse chemical libraries. High-Throughput Experimentation (HTE) is a powerful methodology to accelerate this process by performing many reactions in parallel.

Future research should leverage HTE to:

Rapidly Synthesize Libraries: Create large libraries of derivatives by reacting this compound with a wide array of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) in microplate format.

Optimize Reaction Conditions: Quickly screen numerous catalysts, solvents, bases, and temperature profiles to identify optimal conditions for specific transformations, such as Buchwald-Hartwig aminations or Suzuki couplings on halogenated analogs. rjptonline.org

Data-Driven Discovery: The vast amount of data generated from HTE can be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models. By analyzing how small changes in derivative structure affect experimental outcomes (e.g., reaction yield, biological activity), researchers can guide the design of new molecules with improved properties.

| Parameter | High-Throughput Screening Variables | Objective |

| Reactants | Array of 96 different acyl chlorides. | Synthesize a library of 96 distinct di-amide derivatives. |

| Catalysts | 8 different catalysts (e.g., DMAP, Sc(OTf)₃). | Identify the most efficient catalyst for the acylation reaction. |

| Solvents | 12 different solvents (e.g., THF, DCM, ACN, Toluene). | Determine the optimal solvent for yield and purity. |

| Temperature | 4 different temperatures (e.g., 25°C, 50°C, 80°C, 100°C). | Evaluate the effect of temperature on reaction rate and selectivity. |

This table illustrates a hypothetical HTE workflow for the optimization of amide synthesis from this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. rjptonline.org These computational tools can analyze complex datasets to predict molecular properties and reaction outcomes, thereby accelerating the discovery and development process. nih.govmit.edu

For this compound and its derivatives, AI/ML can be applied to:

Predict Molecular Properties: Train ML models on existing chemical data to predict key properties of novel, unsynthesized derivatives. springernature.com This includes physicochemical properties (e.g., solubility, logP), as well as ADME (Absorption, Distribution, Metabolism, Excretion) properties relevant for pharmaceutical development. springernature.comnih.gov

Predict Reaction Outcomes: Develop algorithms that can predict the major product, yield, and optimal conditions for reactions involving this compound. chemrxiv.orgresearchgate.net This can significantly reduce the number of failed experiments and guide synthetic chemists toward the most promising routes. rjptonline.org

De Novo Molecular Design: Utilize generative models, a type of AI, to design entirely new derivatives of this compound that are optimized for a specific property, such as binding to a biological target.

| Predictive Task | AI/ML Approach | Potential Impact |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models; Graph Neural Networks. | Prioritize the synthesis of derivatives with desired properties (e.g., high solubility, low toxicity) before entering the lab. |

| Reaction Yield Prediction | Random Forest or Gradient Boosting models trained on HTE data. | Select reaction conditions that maximize yield, saving time and resources. chemrxiv.org |

| Retrosynthesis Planning | Transformer-based models trained on reaction databases. | Propose novel and efficient synthetic routes to complex target derivatives. |

| Mechanism Elucidation | Combining quantum mechanical calculations with ML models. | Gain deeper insight into reaction mechanisms and identify key intermediates or transition states. |

This table summarizes how AI and ML can be integrated into the research and development of this compound derivatives.

Q & A

Q. What are the optimized synthetic routes for 1-(2,5-Diaminophenyl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves nitration followed by reduction. For example, nitro groups can be introduced via nitration of precursor acetophenone derivatives under controlled temperature (50–100°C) and pressure (1–5 atm) using palladium on carbon as a catalyst . Reduction of the nitro group to an amino group is achieved with agents like tin(II) chloride or iron in hydrochloric acid. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation of the diaminophenyl moiety. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm), amino groups (δ 4.5–5.5 ppm), and the ethanone carbonyl (δ 190–210 ppm) .

- HPLC Analysis : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm validates purity and resolves structural analogs .

- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 164.2 (M+H) .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl, nitro) on the phenyl ring alter the compound’s reactivity and biological activity?

Substituents influence electronic and steric effects:

- Electron-donating groups (e.g., methyl) : Increase nucleophilicity of the amino group, enhancing reactivity in Schiff base formation. Methyl groups at the 3,5-positions improve metabolic stability in vitro .

- Electron-withdrawing groups (e.g., nitro) : Reduce basicity of amino groups but enable participation in redox reactions. Nitro derivatives show higher cytotoxicity in cancer cell lines (IC ~10 µM) .

Comparative studies using Hammett constants (σ) and molecular docking (e.g., with tyrosine kinases) quantify these effects .

Q. What computational methods are used to predict the ADMET properties of this compound derivatives?

- Lipinski’s Rule : SWISS ADME predicts zero violations (MW <500, LogP <5), indicating drug-likeness .

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks (Probability: 65%) due to quinone-imine metabolite formation .

- Molecular Dynamics Simulations : AMBER or GROMACS models assess binding stability (RMSD <2 Å) with targets like β-tubulin .

Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?

Discrepancies in IC values (e.g., 5 µM vs. 50 µM in COX-2 inhibition assays) may arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation of amino groups, affecting binding affinity .

- Cell Line Differences : Primary macrophages vs. transfected HEK293 cells exhibit divergent enzyme expression levels.

Standardization using isogenic cell lines and dual-luciferase reporter assays is recommended .

Methodological Guidance

Q. What strategies mitigate oxidation of the diaminophenyl moiety during storage?

Q. How are reaction intermediates monitored in multi-step syntheses?

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining for amino group detection .

- In Situ IR Spectroscopy : Track carbonyl (1700 cm) and nitro (1520 cm) group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.